3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine
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Description
The compound you’re asking about seems to be a derivative of fluoxetine, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine is also known as “the pill of happiness” and was first marketed as the brand name Prozac .
Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often found in pharmaceuticals and drugs .Chemical Reactions Analysis
In the case of fluoxetine, thermal decomposition studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Physical And Chemical Properties Analysis
Fluoxetine hydrochloride, a similar compound, melts at 159.6 °C .Scientific Research Applications
1. Synthesis of Cinacalcet HCl
- Application Summary : Cinacalcet HCl is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The synthesis of this drug involves a key intermediate, 3-(3-trifluoromethylphenyl)propanal .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : Fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
3. Synthesis of Potential Drug Molecules
- Application Summary : This research covers the synthesis of potential drug molecules that incorporate the trifluoromethyl (TFM, -CF3) group .
- Methods of Application : The study details the syntheses of these potential drug molecules, including their uses for various diseases and disorders .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
4. Synthesis of 3-(3-Trifluoromethylphenyl)propanal
- Application Summary : This research describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .
5. Synthesis of Potential Drug Molecules
- Application Summary : This research covers the synthesis of potential drug molecules that incorporate the trifluoromethyl (TFM, -CF3) group .
- Methods of Application : The study details the syntheses of these potential drug molecules, including their uses for various diseases and disorders .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
6. Synthesis of 3-(3-Trifluoromethylphenyl)propanal
- Application Summary : This research describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .
properties
IUPAC Name |
3-[2-(trifluoromethyl)imidazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-12-3-5-13(6)4-1-2-11/h3,5H,1-2,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXCFMTVAYZKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C(F)(F)F)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine | |
CAS RN |
1368385-79-8 |
Source
|
Record name | 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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